

Application Notes and Protocols for BMS-214662 in Cell Culture Experiments

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Compound of Interest

Compound Name: *BMS-214662 mesylate*

Cat. No.: *B8609629*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-214662 is a potent small molecule inhibitor with demonstrated anti-tumor activity. Initially identified as a farnesyltransferase inhibitor (FTI), it has shown broad-spectrum cytotoxic effects against various cancer cell lines.[1][2] More recent research has unveiled a novel mechanism of action, identifying BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to cell death.[3][4] This dual mechanism makes BMS-214662 a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing BMS-214662 in cell culture experiments to assess its cytotoxic and apoptotic effects.

Mechanism of Action

BMS-214662 exhibits a dual mechanism of action:

- **Farnesyltransferase Inhibition:** By inhibiting farnesyltransferase, BMS-214662 blocks the post-translational modification of Ras proteins. This prevents their localization to the cell membrane, thereby inhibiting their signaling functions, which are crucial for cell proliferation and survival.[1] It has an IC50 value of 1.3 nM for H-Ras and 8.4 nM for K-Ras.
- **Molecular Glue-Mediated Nucleoporin Degradation:** BMS-214662 acts as a molecular glue, inducing a direct interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins. This

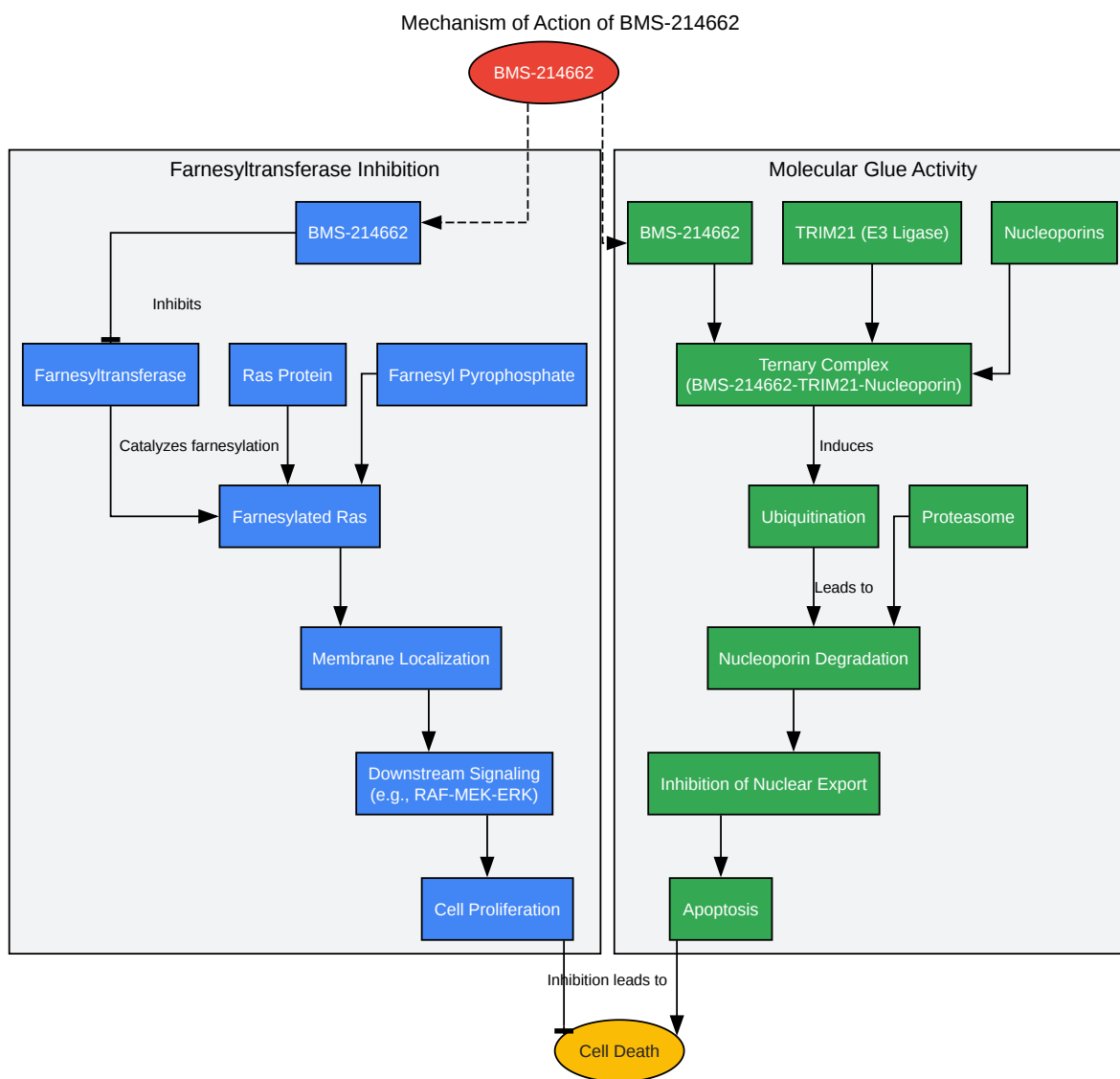
leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, resulting in the inhibition of nuclear export and ultimately, apoptosis. The cytotoxicity of BMS-214662 is strongly correlated with TRIM21 expression levels.

Data Presentation: Working Concentrations and IC50/EC50 Values

The effective concentration of BMS-214662 can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes reported IC50 (inhibitory concentration 50%) and EC50 (effective concentration 50%) values for BMS-214662 in various cancer cell lines.

Cell Line	Assay Type	IC50/EC50	Reference
H-Ras transformed rodent cells	Soft agar growth	Potent inhibition	
A2780 (human ovarian carcinoma)	Soft agar growth	Potent inhibition	
HCT-116 (human colon carcinoma)	Soft agar growth	Potent inhibition	
Jurkat (T-cell leukemia)	Cell Viability	~100 nM (EC50)	
OCI-AML-3 (acute myeloid leukemia)	Cell Viability	~100 nM (EC50)	
B-cell chronic lymphocytic leukemia (B-CLL)	Apoptosis	<1 µM	

Signaling Pathway and Experimental Workflow Diagrams



Experimental Workflow for BMS-214662



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